N-(cyclopropylmethyl)cyclopentanamine

Description

Chemical Classification and Nomenclature

N-(cyclopropylmethyl)cyclopentanamine belongs to the chemical class of secondary aliphatic amines, specifically characterized by the presence of both cyclopropyl and cyclopentyl ring systems connected through a methylene bridge to the nitrogen atom. According to International Union of Pure and Applied Chemistry naming conventions, this compound represents an N-substituted cyclopentanamine where the substituent is a cyclopropylmethyl group. The systematic nomenclature follows the pattern established for secondary amines where the larger alkyl group serves as the parent name, and the smaller substituent is designated with the N-prefix to indicate its attachment to the nitrogen atom. The molecular formula C₉H₁₇N reflects the compound's composition of nine carbon atoms, seventeen hydrogen atoms, and one nitrogen atom, resulting in a molecular weight of approximately 139.24 grams per mole.

The structural classification places this compound within the broader category of cycloalkylamine derivatives, which are known for their distinctive chemical properties arising from ring strain and conformational effects. Cyclopropylamine derivatives exhibit enhanced reactivity due to the significant ring strain present in the three-membered ring system, estimated at approximately 28 kilocalories per mole. This strain substantially weakens the carbon-carbon bonds within the cyclopropyl ring, making these compounds more reactive than their acyclic counterparts. The nomenclature system for such compounds requires careful attention to the substitution pattern and the identification of the primary amine framework versus the N-substituted groups.

The compound can also be classified according to its functional group hierarchy, where the primary functional group is the secondary amine, and the cyclopropyl and cyclopentyl moieties serve as substituents. This classification system becomes particularly important when considering synthetic pathways and chemical transformations, as the amine functionality typically dominates the chemical behavior of the molecule. The presence of multiple ring systems adds complexity to both the nomenclature and the chemical properties, requiring specialized analytical techniques for complete characterization and identification.

| Property | Value | Classification Category |

|---|---|---|

| Molecular Formula | C₉H₁₇N | Secondary Aliphatic Amine |

| Molecular Weight | 139.24 g/mol | Medium-sized Organic Molecule |

| Ring Systems | Cyclopropyl + Cyclopentyl | Bicyclic Amine Derivative |

| Substitution Pattern | N-substituted | Secondary Amine |

| IUPAC Classification | Cyclopentanamine, N-(cyclopropylmethyl)- | Systematic Nomenclature |

Historical Context in Organic Chemistry

The development of cyclopropylmethyl-containing compounds emerged from the broader evolution of cyclopropyl chemistry, which gained significant attention in organic synthesis during the mid-twentieth century. Early investigations into cyclopropane derivatives were motivated by their unique bonding characteristics and the potential for novel chemical transformations resulting from ring strain effects. The incorporation of cyclopropyl groups into amine structures represented a natural progression in exploring the synthetic utility of strained ring systems, with researchers recognizing the potential for enhanced biological activity and improved pharmacological properties.

Historical synthetic approaches to cyclopentanamine derivatives were initially limited by the availability of efficient cyclization methods and the challenges associated with selective functionalization of cycloalkane rings. Early synthetic routes relied heavily on reduction of cyclopentanone oximes using lithium aluminum hydride, though these methods suffered from relatively low yields and the requirement for expensive reagents. The development of more economical synthetic pathways became a priority as the pharmaceutical potential of cyclopentanamine derivatives became apparent, leading to investigations of catalytic hydrogenation processes and alternative reduction strategies.

The emergence of cyclopropylmethyl substituents in amine chemistry paralleled advances in understanding the unique properties of the cyclopropyl ring system. Research conducted in the 1970s and 1980s demonstrated that cyclopropyl groups could serve as bioisosteres for other functional groups, leading to improved metabolic stability and altered pharmacokinetic properties in drug candidates. This recognition sparked increased interest in developing synthetic methodologies for incorporating cyclopropylmethyl groups into various molecular frameworks, including amine-containing structures.

The historical significance of this compound and related compounds is closely tied to advances in medicinal chemistry and drug discovery. The systematic exploration of cyclopropyl-containing molecules gained momentum as researchers recognized their potential to address multiple challenges in drug development, including enhanced potency, reduced off-target effects, and increased metabolic stability. These findings established cyclopropyl derivatives as important structural motifs in pharmaceutical research, leading to their incorporation into numerous clinical and preclinical drug candidates.

Structural Significance Among Secondary Amines

This compound occupies a distinctive position among secondary amines due to its unique combination of structural features that influence both its chemical reactivity and potential biological activity. The presence of the cyclopropyl ring introduces significant geometric constraints and electronic effects that differentiate this compound from conventional alkyl-substituted secondary amines. The coplanarity of the three carbon atoms in the cyclopropyl ring, combined with the relatively shorter carbon-carbon bonds (approximately 1.51 Angstroms) and enhanced π-character, creates a rigid structural element that can influence the overall molecular conformation.

The cyclopentyl ring component contributes additional conformational complexity to the molecule, as five-membered rings exist in dynamic equilibrium between envelope and half-chair conformations. Unlike cyclohexane, which adopts a stable chair conformation with minimal ring strain, cyclopentane experiences moderate torsional strain that results in conformational flexibility. This flexibility, when combined with the rigid cyclopropyl system, creates a molecule with intermediate conformational behavior that may be advantageous for biological interactions and receptor binding.

The structural significance of this compound extends to its potential for intermolecular interactions and its behavior as a ligand in coordination chemistry. The nitrogen atom serves as a potential coordination site, while the ring systems provide hydrophobic interaction surfaces that can influence binding affinity and selectivity. Research has demonstrated that cyclopropyl-containing amines can exhibit altered basicity compared to their acyclic analogs, with the cyclopropyl group often reducing the electron density at the nitrogen atom through inductive effects.

Comparative analysis with other secondary amines reveals that this compound possesses an optimal balance of rigidity and flexibility that may contribute to enhanced biological activity. The compound's structural features align with established principles of medicinal chemistry, where the incorporation of conformationally constrained elements can lead to improved selectivity and reduced metabolic liability. The specific arrangement of ring systems in this molecule creates multiple sites for potential modification, enabling the development of structural analogs with tailored properties for specific applications.

| Structural Feature | This compound | Typical Secondary Amines | Significance |

|---|---|---|---|

| Ring Strain | High (cyclopropyl component) | None | Enhanced reactivity |

| Conformational Flexibility | Moderate | High | Balanced rigidity/flexibility |

| Molecular Rigidity | Intermediate | Low | Improved selectivity potential |

| Hydrophobic Surface Area | Extended | Limited | Enhanced binding interactions |

| Electronic Effects | Inductive (cyclopropyl) | Minimal | Altered basicity |

Structure

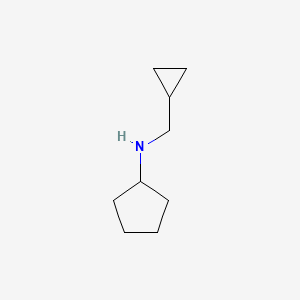

2D Structure

Properties

IUPAC Name |

N-(cyclopropylmethyl)cyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-2-4-9(3-1)10-7-8-5-6-8/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJOUJDTVQIJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651447 | |

| Record name | N-(Cyclopropylmethyl)cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898911-74-5 | |

| Record name | N-(Cyclopropylmethyl)cyclopentanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898911-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Cyclopropylmethyl)cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Detailed Reaction Conditions and Parameters

| Parameter | Range | Preferred | Notes |

|---|---|---|---|

| Reaction temperature | 20–45°C | 25°C | Mild conditions, controlled to prevent side reactions |

| Reaction time | 10–18 hours | 14–16 hours | Monitored via GC until reaction completion |

| Molar ratio of cyclopropyl nitrile to sodium borohydride | 1:3–1:6 | 1:4 | Ensures complete reduction without excess reagent |

| Solvent (tetrahydrofuran) to nitrile | 2:1–8:1 | 3:1–5:1 | Balances solubility and reaction efficiency |

| Catalyst (nickel dichloride) to nitrile | 0.01:1–0.1:1 | 0.05:1 | Catalytic amount sufficient for reduction |

Reaction Mechanism and Rationale

The process involves initial coordination of nickel dichloride with cyclopropyl nitrile, facilitating the transfer of hydride from sodium borohydride to the nitrile group, converting it into the corresponding amine. The use of tetrahydrofuran as a solvent provides a suitable medium for the reduction, offering good solubility and stability.

Research Findings and Data

- Yield and Purity: The described method consistently yields the target amine with purities exceeding 98%, with yields around 50–53%, depending on specific conditions.

- Reproducibility: Multiple examples demonstrate that adjusting reaction temperature and reagent ratios within the specified ranges maintains high yields and purity.

- Operational Safety: The mild reaction temperature and avoidance of hazardous reagents like lithium aluminum hydride or sodium metal enhance safety.

Data Table Summarizing Preparation Conditions

| Example | Nitrile (g) | Solvent (L) | NiCl₂ (g) | NaBH₄ (g) | Temp (°C) | Time (hours) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|---|

| Example 1 | 500 | 1.5 | 20 | 1104 | 25 | 16 | 50 | 98 |

| Example 2 | 500 | 1.5 | 20 | 1380 | 25 | 16 | 53 | 98.2 |

| Example 3 | 500 | 1.5 | 30 | 1104 | 35 | 18 | 52 | 98.4 |

| Example 4 | 500 | 1.5 | 20 | 1104 | 45 | 10 | 51 | 98.1 |

Advantages and Industrial Relevance

This method's advantages include:

- Use of inexpensive, readily available raw materials.

- Mild reaction conditions reducing safety risks.

- Simple operational steps conducive to scale-up.

- Efficient purification via distillation, ensuring high product quality.

Biological Activity

N-(cyclopropylmethyl)cyclopentanamine is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and comparative studies with related compounds, supported by relevant data and case studies.

Structure and Properties

The compound features a cyclopropylmethyl group attached to a cyclopentanamine backbone. This unique configuration enhances its potential for interacting with various biological targets, including enzymes and receptors.

This compound exhibits biological activity primarily through its interaction with specific molecular targets. The cyclopropylmethyl group enhances binding affinity, potentially leading to modulation of enzyme activity or receptor signaling pathways. This interaction can result in various physiological responses, including anti-inflammatory effects and modulation of neurotransmitter systems.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological processes such as pain perception or mood regulation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Cycloheptanamine | Parent compound | Basic amine activity |

| N-methylcycloheptanamine | Methyl substitution | Reduced binding affinity |

| Cyclopropylmethylamine | Simpler amine | Limited biological effects |

| This compound | Cyclopropylmethyl + cyclopentane | Enhanced binding and activity |

This table illustrates that the addition of the cyclopropylmethyl group significantly enhances the compound's biological properties compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : Research has shown that this compound exhibits significant inhibitory activity against specific enzymes involved in inflammation. For instance, it reduced nitric oxide production in lipopolysaccharide-induced inflammation models, demonstrating anti-inflammatory properties .

- Neuroprotective Effects : In neurodegenerative models, this compound has been observed to protect neuronal cells from damage caused by oxidative stress. This suggests potential applications in treating neurodegenerative diseases .

- Metabolic Stability : Studies assessing the metabolic stability of the compound indicate that it maintains favorable profiles in liver microsome assays, which is crucial for its development as a therapeutic agent .

Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduced NO levels | |

| Neuroprotection | Protection against oxidative stress | |

| Enzyme inhibition | Significant inhibitory action |

Metabolic Stability Data

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(cyclopropylmethyl)cyclopentanamine with structurally related cyclopentanamine derivatives:

Notes:

Key Research Findings

This may improve membrane permeability in bioactive contexts. Aromatic substituents (e.g., quinoline or phenylmethoxyphenoxy groups) significantly increase lipophilicity, as seen in the phenoxypropyl derivative (MW 387.51 vs. 139.24 for the parent compound), which could impact blood-brain barrier penetration .

Salt Forms and Stability :

- N-Propylcyclopentanamine hydrochloride () demonstrates how salt formation alters polarity. However, the conflicting molecular weight data highlight the need for verification in experimental studies .

Biological Implications: Cyclopropane’s strain energy may confer unique binding interactions in enzyme or receptor targets, distinguishing it from non-strained analogs. The absence of LogD data limits predictions about absorption and distribution, underscoring the need for further experimental characterization.

Q & A

Basic Research Questions

Q. How can the synthesis of N-(cyclopropylmethyl)cyclopentanamine be optimized for reproducibility in academic settings?

- Methodological Answer : Follow multi-step protocols involving nucleophilic substitution and cyclopropane ring formation. Key steps include:

- Use of cyclopropanemethanamine as a precursor, reacting with alkyl halides under controlled basic conditions (e.g., NaOH/TEA mixtures) to ensure regioselectivity .

- Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography. Validate purity using -NMR (e.g., δ = 1.42–1.27 ppm for cyclopropane protons) and LCMS (observed mass: 517.1) .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., cyclopropane methylene protons at δ = 3.35–3.18 ppm) to confirm stereochemistry and substituent positions .

- Liquid Chromatography-Mass Spectrometry (LCMS) : Use high-resolution LCMS to verify molecular weight (e.g., calculated mass: 517.1) and detect impurities .

- Computational Validation : Cross-validate spectral data with PubChem-generated SMILES strings (e.g., Canonical SMILES: C1CC1C(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3) .

Advanced Research Questions

Q. How can researchers reconcile yield discrepancies in multi-step syntheses involving this compound derivatives?

- Methodological Answer :

- Stepwise Analysis : Track yields at each synthetic step (e.g., 85% yield in amide coupling vs. 31% in oxadiazole formation) to identify bottlenecks. Optimize reaction conditions (e.g., temperature, catalyst loading) for low-yield steps .

- Intermediate Stability Testing : Use -NMR to assess intermediate degradation (e.g., monitoring methylamine peaks at δ = 1.69 ppm) under varying storage conditions .

Q. What strategies are effective for probing the structure-activity relationships (SAR) of this compound analogs?

- Methodological Answer :

- Derivatization : Synthesize analogs with substituents like trifluoromethyl or oxadiazole groups (as in Patent EP 2023) and compare bioactivity profiles .

- Computational Docking : Use molecular modeling tools (e.g., PubChem’s InChI Key: JFYPEBDALFFGGC-UHFFFAOYSA-N) to predict binding affinities with target receptors .

Q. How should researchers address contradictory spectral data in cyclopropane-containing compounds?

- Methodological Answer :

- Multi-Spectral Cross-Validation : Combine -NMR, -NMR, and IR data to resolve ambiguities (e.g., distinguishing cyclopropane ring protons from aliphatic chains) .

- Density Functional Theory (DFT) : Simulate expected NMR shifts for proposed structures and compare with experimental results .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store at 0–6°C in airtight containers to prevent degradation or cyclopropane ring opening .

- PPE Requirements : Use nitrile gloves and fume hoods during synthesis due to potential amine toxicity and volatility .

Mechanistic Studies

Q. How can reaction mechanisms for cyclopropane functionalization be elucidated in derivatives of this compound?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to study hydrogen transfer steps in cyclopropane ring-opening reactions .

- Trapping Experiments : Identify transient intermediates (e.g., nitrenes in oxadiazole formation) using scavengers like TEMPO .

Data Interpretation

Q. What statistical approaches are recommended for analyzing bioactivity data from this compound analogs?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.